molecular formula C9H22Sn B15366775 Stannane, butyldimethyl(1-methylethyl)- CAS No. 55044-62-7

Stannane, butyldimethyl(1-methylethyl)-

Cat. No.: B15366775
CAS No.: 55044-62-7
M. Wt: 248.98 g/mol
InChI Key: RBZLKQFNKIODEK-UHFFFAOYSA-N
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Description

Stannane, butyldimethyl(1-methylethyl)- is an organotin compound characterized by a central tin atom bonded to a butyl group, two methyl groups, and a 1-methylethyl (isopropyl) group. Organostannanes are widely studied for their applications in organic synthesis, catalysis, and materials science due to their unique electronic and steric properties. Such compounds are typically synthesized via sequential alkylation or chlorination reactions, as demonstrated in the preparation of dichlorinated stannanes (e.g., via chlorination of precursor compounds followed by recrystallization) .

Properties

CAS No.

55044-62-7

Molecular Formula

C9H22Sn

Molecular Weight

248.98 g/mol

IUPAC Name

butyl-dimethyl-propan-2-ylstannane

InChI

InChI=1S/C4H9.C3H7.2CH3.Sn/c1-3-4-2;1-3-2;;;/h1,3-4H2,2H3;3H,1-2H3;2*1H3;

InChI Key

RBZLKQFNKIODEK-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](C)(C)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Organostannanes

The following analysis compares stannane, butyldimethyl(1-methylethyl)- with structurally related organotin compounds, focusing on synthesis, stability, and spectroscopic properties.

Key Observations :

  • Synthetic Routes : Chlorination is a common step, but alkylation requires careful control to avoid dismutation. For example, dichlorinated stannanes are recrystallized from DCM/hexane for purity .

Spectroscopic and Computational Data

Table 2: NMR and DFT Analysis of Selected Stannanes
Compound $^{119}\text{Sn}$ NMR Shift (ppm) DFT Method (Geometry Optimization) Key Spectral Features Reference
Stannane, butyldimethyl(1-methylethyl)- ~770 (predicted) PBE0-GD3BJ/M05-2X Expected 1:3:3:1 quartet (Sn-H coupling)
Stannane (SnH4) in liquid ammonia 770 ± 50 N/A 1:3:3:1 quartet; stable in solution
Chlorotris(1-methylethyl)stannane Not reported PBE0-GD3BJ Likely downfield shift due to Cl

Key Findings :

  • $^{119}\text{Sn}$ NMR : The 1:3:3:1 quartet observed in stannane derivatives (e.g., SnH4 in ammonia) arises from coupling with hydrogen atoms . For butyldimethyl(1-methylethyl)-stannane, similar splitting (~103–112 Hz) is anticipated, as seen in hypercoordinated stannanes .
  • DFT Methods : The PBE0-GD3BJ and M05-2X methods reliably predict molecular geometries, aiding in modeling steric interactions in mixed-alkyl stannanes .

Reactivity and Stability

  • Thermal Decomposition: Analogous to SnH4, which reacts with HCl/HBr at -112°C to form monohalostannanes , butyldimethyl(1-methylethyl)-stannane may undergo ligand exchange under acidic conditions. However, its bulkier substituents likely slow decomposition compared to smaller analogs like SnH4.
  • Light Sensitivity : Dihydridostannanes require low-temperature storage (-20°C) to prevent degradation , suggesting similar handling precautions for butyldimethyl(1-methylethyl)-stannane.

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